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Introduction

The Coomassie Blue G-250 dye-binding assay, first described by Marion M. Bradford in 1976,

is a rapid, sensitive, and widely-used colorimetric method for the quantification of total protein

concentration in a solution.[1] The assay's principle is based on the interaction between the

Coomassie Brilliant Blue G-250 dye and proteins under acidic conditions.[2][3] This interaction

causes a shift in the dye's absorbance maximum, which can be measured using a

spectrophotometer to determine the protein concentration.[4][5]

Principle of the Assay

The Coomassie Brilliant Blue G-250 dye exists in three forms: a red cationic form, a green

neutral form, and a blue anionic form.[3][6] In the acidic reagent solution, the dye is

predominantly in its doubly-protonated, reddish-brown cationic state with an absorbance

maximum at approximately 465-470 nm.[3][7] When proteins are introduced, the dye binds to

them primarily through electrostatic interactions with basic amino acid residues (such as

arginine, lysine, and histidine) and through hydrophobic interactions.[1][8][9] This binding

stabilizes the blue anionic form of the dye, causing a significant color change to blue and a shift

in the absorbance maximum to 595 nm.[4][7][8] The increase in absorbance at 595 nm is

directly proportional to the concentration of protein in the sample.[10] By comparing the

absorbance of an unknown sample to a standard curve generated from known concentrations

of a standard protein (commonly Bovine Serum Albumin, BSA), the protein concentration of the

unknown can be accurately determined.[4][11]
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Diagram: Principle of the Coomassie Blue G-250 Assay
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Caption: Binding of protein stabilizes the blue anionic form of the Coomassie dye.

Advantages and Limitations

The Bradford assay is popular due to its simplicity, speed (the entire assay can be completed in

under 30 minutes), and high sensitivity, capable of detecting protein quantities as low as 1 to 20

µg.[4][10] The reagent is stable and the assay is less susceptible to interference from many

common laboratory reagents like salts, solvents, and reducing agents compared to other

methods.[10][12]

However, the assay has limitations. Its primary disadvantage is its incompatibility with

detergents and surfactants, which can cause the reagent to precipitate.[13][14][15] The assay

is also susceptible to protein-to-protein variation because the dye response depends on the

content of basic amino acids.[16] Therefore, the choice of protein standard is crucial, and it

should ideally be similar to the protein being assayed.[13] The standard curve is non-linear at

higher protein concentrations, necessitating sample dilution if the concentration falls outside

the linear range.
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Quantitative Data Summary
Parameter Value Reference

Assay Principle Dye-binding, colorimetric [1]

Absorbance Maximum

(Unbound Dye)
~465 nm [4][7]

Absorbance Maximum (Bound

Dye)
595 nm [4][5]

Linear Range (Standard

Assay)
~100 - 1500 µg/mL [5]

Linear Range (Micro Assay) ~1 - 25 µg/mL [5]

Sensitivity
Can detect as little as 1 µg of

protein
[4]

Incubation Time
5 - 10 minutes at room

temperature
[4][5]

Primary Amino Acid Targets Arginine, Lysine, Histidine [2][8]

Interfering Substances
While robust, the Bradford assay is sensitive to certain substances. It is crucial to be aware of

these potential interferences to ensure accurate results.
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Substance Effect Mitigation

Detergents (e.g., SDS, Triton

X-100)

Can cause reagent

precipitation and interfere with

dye-protein binding.[13][14]

Dilute the sample to reduce

detergent concentration below

the interference threshold.[15]

Use a detergent-compatible

commercial assay formulation

if available.

Strongly Alkaline Buffers

Can shift the pH of the acidic

reagent, affecting the dye's

protonation state and color.

Ensure the buffer of the protein

standard matches that of the

unknown sample.[11]

Phenolic Compounds Can interfere with the assay.

Chlorpromazine
Has been shown to cause

slight interference.[17]

Experimental Protocols
Reagent Preparation
Coomassie Blue G-250 Reagent (Bradford Reagent) This reagent can be purchased

commercially or prepared in the lab.[13]

Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.[4]

Carefully add 100 mL of 85% (w/v) phosphoric acid to the dye solution.[4]

Once the dye is fully dissolved, bring the total volume to 1 liter with distilled water.[4]

Filter the solution through Whatman #1 paper to remove any precipitate.[2]

Store the reagent in a dark bottle at 4°C. It is stable for several months.[2][4]

Protein Standard (e.g., Bovine Serum Albumin - BSA)

Prepare a stock solution of BSA at a concentration of 1 mg/mL or 2 mg/mL in a buffer that is

compatible with your samples (e.g., 0.9% saline, PBS).[5][13]
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Store the stock solution in aliquots at -20°C.[13]

Standard Curve Preparation
A standard curve must be generated for each assay.[5] The following describes preparing

standards from a 1 mg/mL BSA stock for a standard test tube assay.

Tube
Volume of 1
mg/mL BSA
(µL)

Volume of
Dilution Buffer
(µL)

Final
Concentration
(µg/mL)

Final Amount
(µg) in 30 µL

1 (Blank) 0 200 0 0

2 20 180 100 3.0

3 40 160 200 6.0

4 80 120 400 12.0

5 120 80 600 18.0

6 160 40 800 24.0

7 200 0 1000 30.0

Note: Adjust volumes and concentrations as needed for the specific linear range of your

chosen assay format (standard, micro, or microplate).

Standard Test Tube Assay Protocol (100-1500 µg/mL)
Label a series of test tubes for your blank, standards, and unknown samples. It is

recommended to run all samples in duplicate or triplicate.[2]

Pipette 30 µL of each standard and unknown sample into their respective tubes.[5] For the

blank tube, add 30 µL of the same buffer used for the standards and samples.[2]

Add 1.5 mL of Bradford Reagent to each tube and mix well by vortexing or inversion.[2][5]

Incubate the tubes at room temperature for at least 5-10 minutes.[4][5] The color is generally

stable for up to 60 minutes.
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Set a spectrophotometer to a wavelength of 595 nm.

Zero the spectrophotometer using the blank sample.[5]

Measure the absorbance of each standard and unknown sample.

Microplate Assay Protocol (1-25 µg/mL)
Pipette 5 µL of each standard and unknown sample into the wells of a 96-well microplate.

Perform in duplicate or triplicate.[5]

Add 250 µL of Bradford Reagent to each well.[5]

Mix the plate on a plate shaker for 30 seconds.[5]

Incubate at room temperature for 10 minutes.[5]

Measure the absorbance at 595 nm using a microplate reader.

Diagram: Bradford Assay Experimental Workflow
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Caption: General workflow for the Bradford protein assay.

Data Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1171661?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subtract Blank Absorbance: Subtract the average absorbance of the blank replicates from

the absorbance readings of all standards and unknown samples.[5]

Generate Standard Curve: Plot the blank-corrected absorbance values for the protein

standards (y-axis) against their known concentrations (x-axis).

Determine Unknown Concentration: Perform a linear regression analysis on the standard

curve to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is

concentration, 'm' is the slope, and 'c' is the y-intercept. A good standard curve should have a

correlation coefficient (R²) of >0.95.

Use the equation to calculate the concentration of your unknown samples by solving for 'x': x

= (y - c) / m.

Account for Dilution: If your original sample was diluted, multiply the calculated concentration

by the dilution factor to determine the concentration of the original, undiluted sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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